molecular formula C13H20ClN B3380532 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride CAS No. 1955540-55-2

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride

Cat. No.: B3380532
CAS No.: 1955540-55-2
M. Wt: 225.76
InChI Key: KNVYVKYMNZFROF-UHFFFAOYSA-N
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Description

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . It is a pyrrolidine derivative, characterized by a benzyl group attached to the third carbon and two methyl groups attached to the second carbon of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Benzyl ketone or benzyl carboxylic acid derivatives.

    Reduction: Benzyl amine or benzyl alcohol derivatives.

    Substitution: Azido or cyano derivatives of the pyrrolidine ring.

Scientific Research Applications

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby influencing cellular processes and physiological responses .

Comparison with Similar Compounds

    2,2-Dimethylpyrrolidine: Lacks the benzyl group, resulting in different chemical and biological properties.

    3-Benzylpyrrolidine: Lacks the two methyl groups, affecting its reactivity and applications.

    2,2-Dimethyl-3-phenylpyrrolidine: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.

Uniqueness: 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride is unique due to the presence of both benzyl and dimethyl groups on the pyrrolidine ring. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-benzyl-2,2-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVYVKYMNZFROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 2
3-Benzyl-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 3
3-Benzyl-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 4
3-Benzyl-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 5
3-Benzyl-2,2-dimethylpyrrolidine hydrochloride
Reactant of Route 6
3-Benzyl-2,2-dimethylpyrrolidine hydrochloride

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